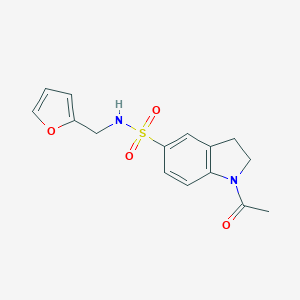
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound has been the subject of numerous studies, and its properties have been extensively researched.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the development of various diseases. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for testing.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide. One area of research could focus on the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and neuroprotective properties. Another area of research could focus on the mechanism of action of the compound, which is not fully understood. Additionally, further studies could be conducted to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide involves the reaction of 2-furfurylamine with indoline-5-sulfonyl chloride in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H16N2O4S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-acetyl-N-(furan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h2-5,8-9,16H,6-7,10H2,1H3 |
Clave InChI |
SOMYPLZGNAZOPS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)
![N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)